Melamine

Description

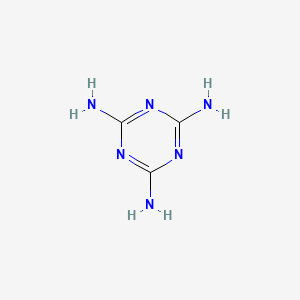

This compound is a trimer of cyanamide, with a 1,3,5-triazine skeleton. It has a role as a xenobiotic metabolite. It is functionally related to a cyanamide. It is a conjugate base of a this compound(1+).

This compound has been reported in Apis cerana, Euglena gracilis, and Aeromonas veronii with data available.

This compound is an organic base and a trimer of cyanamide, with a 1,3,5-triazine skeleton. Like cyanamide, it contains 66% nitrogen by mass and, if mixed with resins, has fire retardant properties due to its release of nitrogen gas when burned or charred, and has several other industrial uses. This compound is also a metabolite of cyromazine, a pesticide. It is formed in the body of mammals who have ingested cyromazine. It has been reported that cyromazine can also be converted to this compound in plants. This compound is described as Harmful if swallowed, inhaled or absorbed through the skin. Chronic exposure may cause cancer or reproductive damage. Eye, skin and respiratory irritant. However, the short-term lethal dose is on a par with common table salt with an LD50 of more than 3 grams per kilogram of bodyweight.[15] U.S. Food and Drug Administration (FDA) scientists explained that when this compound and cyanuric acid are absorbed into the bloodstream, they concentrate and interact in the urine-filled renal tubules, then crystallize and form large numbers of round, yellow crystals, which in turn block and damage the renal cells that line the tubes, causing the kidneys to malfunction.

RN given refers to parent cpd; structure

Structure

3D Structure

Propriétés

IUPAC Name |

1,3,5-triazine-2,4,6-triamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSHMPZPIAZGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=NC(=NC(=N1)N)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N6, Array | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25778-04-5, Array | |

| Record name | 1,3,5-Triazine-2,4,6-triamine homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25778-04-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID6020802 | |

| Record name | Melamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Melamine appears as colorless to white monoclinic crystals or prisms or white powder. Sublimes when gently heated. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Water or Solvent Wet Solid, Colorless to white solid; [ICSC] White powder; [MSDSonline], Solid, COLOURLESS-TO-WHITE CRYSTALS. | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5935 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

Sublimes (NTP, 1992), Sublimes | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Very slightly sol in hot alc; insol in ether, Sparingly sol in glycol, glycerol, pyridine; very slightly sol in ethanol; insol in benzene, carbon tetrachloride, In water, 3.23X10+3 mg/L at 20 °C, 3.24 mg/mL at 20 °C, Solubility in water: poor | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.573 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.573 at 14 °C, 1574 kg/m³ | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

4.34 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.34 (Air= 1) | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

50 mmHg at 599 °F (NTP, 1992), VP: 50 mm Hg at 315 °C, 3.59X10-10 mm Hg at 20 °C (extrapolated), Vapor pressure, Pa at 20 °C: 6.7 | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Monoclinic prisms, Monoclinic colorless prisms or crystals, White, monoclinic crystals | |

CAS No. |

108-78-1, 5432-64-4 | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Melamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108-78-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000108781 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC8152 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8152 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MELAMINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2130 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3,5-Triazine-2,4,6-triamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N3GP2YSD88 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

653 °F (decomposes) (NTP, 1992), 354 °C, 345 °C, No melting point; decomposes at >345 °C | |

| Record name | MELAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20588 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | MELAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2648 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Melamine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041922 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | MELAMINE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1154 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Foundational & Exploratory

Melamine chemical synthesis pathways and mechanisms

An In-depth Technical Guide to Melamine Chemical Synthesis Pathways and Mechanisms

Introduction

This compound (IUPAC name: 1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich organic compound with the chemical formula C₃H₆N₆.[1] Structurally, it is a trimer of cyanamide, featuring a 1,3,5-triazine skeleton. This white, crystalline solid contains 66% nitrogen by mass, a property that underpins its primary application as a key component in the production of this compound-formaldehyde (MF) resins.[1][2] These thermosetting plastics are valued for their exceptional durability, heat resistance, and flame-retardant properties, leading to their widespread use in high-pressure laminates, dinnerware, coatings, and adhesives.[1][3][4] While first synthesized by Justus von Liebig in 1834, modern industrial production overwhelmingly relies on the pyrolysis of urea.[1]

This technical guide provides a comprehensive overview of the core chemical synthesis pathways and mechanisms for producing this compound. It details the prevalent urea-based industrial processes, including high-pressure and low-pressure variants, and touches upon historical synthesis routes. The content is tailored for researchers, scientists, and professionals in chemical and drug development, with a focus on reaction mechanisms, process parameters, and quantitative data.

Primary Industrial Synthesis: From Urea

The most economically viable and widely practiced method for this compound production uses urea [(NH₂)₂CO] as the feedstock.[5][6] The overall process is endothermic and involves the thermal decomposition of urea to produce this compound, ammonia, and carbon dioxide.[7][8] Production is often integrated with urea plants, which use the ammonia byproduct as a raw material.[1]

The overall balanced chemical reaction is: 6 (NH₂)₂CO → C₃H₆N₆ + 6 NH₃ + 3 CO₂ [1][9]

Reaction Mechanism

The conversion of urea to this compound is understood to proceed through a two-step mechanism:

-

Urea Decomposition: In the first endothermic step, urea decomposes into isocyanic acid (HNCO) and ammonia (NH₃).[1][8][9] 6 (NH₂)₂CO ⇌ 6 HNCO + 6 NH₃

-

Cyanic Acid Trimerization: The highly reactive isocyanic acid then polymerizes and undergoes cyclization to form the stable 1,3,5-triazine ring of this compound, releasing carbon dioxide.[9] This step is believed to involve the intermediate formation of cyanuric acid, which then reacts with the liberated ammonia to form this compound.[1][3][10] 6 HNCO → C₃H₆N₆ + 3 CO₂

The presence of hot ammonia gas during the process is crucial as it helps to inhibit deammonization and side reactions.[1][11]

Industrial Production Processes

The synthesis of this compound from urea is carried out via two primary industrial methods: a high-pressure, non-catalytic liquid-phase process and a low-pressure, catalytic gas-phase process.[1][12]

1. High-Pressure (HP) Non-Catalytic Process

This liquid-phase process is the more established technology.[12] Molten urea is fed into a reactor where it undergoes pyrolysis in its liquid state without a catalyst.[13] The resulting product is a liquid this compound melt mixed with gaseous ammonia and carbon dioxide.[11] The high pressure helps to keep the reactants in the liquid phase and favors the reaction equilibrium towards this compound.

2. Low-Pressure (LP) Catalytic Process

The more modern approach is a gas-phase reaction that operates at significantly lower pressures.[12] In this method, molten urea is vaporized and then passed through a fluidized bed reactor containing a catalyst.[1][8] The catalyst, typically silica or alumina-based, facilitates the conversion of gaseous urea into this compound.[12][14] This process is generally considered more energy-efficient and results in fewer byproducts.[12]

Data Presentation: Process Parameters

The operational parameters for the two main industrial processes are summarized below.

| Parameter | High-Pressure Process | Low-Pressure Process |

| Reaction Phase | Liquid | Gas/Vapor |

| Pressure | 70 - 150 bar (approx. 7 - 15 MPa)[8][11][13] | < 10 bar (approx. < 1 MPa)[8][9][12] |

| Temperature | 360 - 450 °C[12][13] | 350 - 410 °C[9][12] |

| Catalyst | None (Non-catalytic)[13][15] | Heterogeneous catalyst (e.g., Alumina, Silica)[8][12][16] |

| Key Advantages | Simpler reactor design, no catalyst handling[9] | Higher energy efficiency, fewer byproducts[9][12] |

| Key Disadvantages | Higher energy consumption, more byproducts[12] | Requires catalyst management and regeneration[12] |

Byproducts and Purification

During synthesis, several byproducts can form, necessitating extensive purification steps to achieve the commercial standard of >99% purity.[17] These byproducts primarily include:

-

Oxytriazines (OATs): Ammeline, ammelide, and cyanuric acid, formed through the hydrolysis of this compound.[1]

-

Polycondensates: Higher molecular weight compounds like melem, melam, and melon, which result from the condensation of this compound molecules with the elimination of ammonia at high temperatures.[1][18] Melam is considered a direct condensation product of this compound and a precursor to the more stable melem.[18][19]

The purification process involves separating the this compound from the off-gas, followed by quenching, crystallization, washing, and drying to remove these impurities.[1][17]

Historical Synthesis Pathways

Before the dominance of the urea-based method, other synthesis routes were employed.

From Dicyandiamide

An early production method involved heating dicyandiamide (C₂H₄N₄) above its melting point, often in the presence of liquid ammonia under pressure.[1][20] The reaction mechanism is believed to involve the initial dissociation of dicyandiamide into two molecules of cyanamide (CH₂N₂). These cyanamide molecules then undergo trimerization to form the this compound ring.[6][20] In the presence of ammonia, guanidine can be formed as an intermediate.[20]

From Hydrogen Cyanide

This compound can also be synthesized from hydrogen cyanide (HCN).[3] The process can proceed by first converting HCN to cyanogen halide (e.g., cyanogen bromide), which is then reacted with ammonia to form cyanamide. The cyanamide is subsequently trimerized to this compound in the presence of ammonia, which minimizes the formation of dicyandiamide.[21]

Experimental Protocols: A Detailed Process Description

Detailed industrial protocols are proprietary. However, a general workflow for the high-pressure, non-catalytic process can be constructed based on information from technical literature and patents.

Objective: To synthesize high-purity this compound from molten urea.

Process Flow:

-

Feed Preparation & Pressurization: Molten urea is supplied and compressed to the target reaction pressure (e.g., 100 kg/cm ²). It may first pass through a scrubbing unit to absorb residual this compound from the reactor off-gas.[15]

-

Reaction Stage: The pressurized molten urea is fed continuously into a high-pressure reactor maintained at 360-420 °C.[13] Hot ammonia gas is often co-fed to the reactor to inhibit the formation of byproducts.[11][17] The residence time in the reactor is typically between 0.5 and 2 hours.[17]

-

Gas-Liquid Separation: The reactor effluent, a two-phase mixture of liquid this compound melt and gaseous byproducts (NH₃ and CO₂), is transferred to a high-pressure gas separator.[15]

-

Off-Gas Treatment: The separated off-gases are cooled and scrubbed with the incoming molten urea to recover any entrained this compound. The purified NH₃ and CO₂ are then typically recycled to an adjacent urea production facility.[1][15]

-

Product Quenching: The hot this compound melt from the separator is rapidly cooled (quenched) to induce solidification and prevent further side reactions. This is often achieved by contacting the melt with a cooling liquid, such as an aqueous ammonia solution or liquid ammonia itself.[15][22] Quenching results in a slurry of solid this compound particles.

-

Purification and Recovery: The this compound slurry undergoes a series of purification steps. This can include a hydrolysis step at elevated temperature and pressure to break down impurities.[22] The purified solution is then sent to a crystallizer.

-

Final Processing: The crystallized this compound is separated from the liquid via centrifugation, washed, and finally dried to produce a high-purity (typically >99.8%) white powder.[8][9]

Conclusion

The synthesis of this compound is a cornerstone of the modern polymer industry. While several chemical pathways exist, industrial-scale production has consolidated around the thermal decomposition of urea due to its cost-effectiveness and efficiency. The choice between the high-pressure, non-catalytic liquid-phase process and the low-pressure, catalytic gas-phase process depends on factors such as plant capacity, energy costs, and capital investment. Both methods rely on a fundamental reaction mechanism involving the formation and subsequent trimerization of isocyanic acid. Continuous advancements in process control, catalyst development, and purification techniques aim to maximize yield, improve product purity, and minimize the environmental impact of this compound production. A thorough understanding of these synthesis pathways and mechanisms is critical for researchers and professionals seeking to optimize existing processes or develop novel applications for this versatile chemical compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. This compound | Industrial, Food & Medical Applications | Britannica [britannica.com]

- 4. What is this compound Made Of? Find Out the Ingredients and Production Process [elchemy.com]

- 5. This compound From Urea: Production Process [jinjiangthis compound.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. WO2003080584A1 - Process for the production of this compound from urea, and particularly for the separation of this compound from off-gas - Google Patents [patents.google.com]

- 8. Blog de ingeniería química: this compound Manufacturing Process [iqriosity.blogspot.com]

- 9. scribd.com [scribd.com]

- 10. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]

- 11. US5731437A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 12. This compound Production: A Chemical Processing Overview [phxequip.com]

- 13. data.epo.org [data.epo.org]

- 14. US3386999A - Synthesis of this compound - Google Patents [patents.google.com]

- 15. US4565867A - Anhydrous high-pressure this compound synthesis - Google Patents [patents.google.com]

- 16. US4387224A - this compound quality by reactivation of the this compound synthesis catalyst - Google Patents [patents.google.com]

- 17. Process for the production of high purity this compound from urea | TREA [trea.com]

- 18. A Study on Byproducts in the High-Pressure this compound Production Process - PMC [pmc.ncbi.nlm.nih.gov]

- 19. New light on an old story: formation of melam during thermal condensation of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]

- 21. US3177215A - Process for the production of this compound from hydrogen cyanide by way of cyanamide - Google Patents [patents.google.com]

- 22. researchgate.net [researchgate.net]

Spectroscopic Characterization of Melamine Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize melamine and its derivatives. It is designed to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical chemistry. This document details the principles and applications of key spectroscopic methods, presents quantitative data in a structured format, outlines detailed experimental protocols, and visualizes complex information through diagrams.

Introduction to this compound and its Derivatives

This compound (1,3,5-triazine-2,4,6-triamine) is a nitrogen-rich organic compound widely used in the synthesis of polymers, resins, and various industrial products. Its derivatives, formed by substituting the amino groups of the triazine ring, have garnered significant interest in medicinal chemistry and drug development due to their diverse biological activities. These activities include potential anticancer, antimicrobial, and kinase inhibitory properties. Accurate and thorough characterization of these derivatives is paramount for understanding their structure-activity relationships and ensuring their quality and purity. Spectroscopic methods are indispensable tools for this purpose, providing detailed information about molecular structure, functional groups, and electronic properties.

Spectroscopic Techniques for Characterization

The structural elucidation of this compound derivatives relies on a combination of spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups, Ultraviolet-Visible (UV-Vis) spectroscopy probes electronic transitions, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the precise molecular structure of this compound derivatives. Both ¹H and ¹³C NMR are routinely employed.

¹H NMR Spectroscopy: The proton NMR spectra of this compound derivatives typically show signals for the amine protons and any protons on the substituent groups. The chemical shifts of the amine protons can be broad and are sensitive to the solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectra are particularly informative for confirming the triazine ring structure. The carbon atoms in the triazine ring of this compound itself appear at a characteristic chemical shift.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound and Selected Derivatives

| Compound/Derivative Type | Solvent | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |

| This compound | DMSO-d₆ | ~5.93 (s, 6H, NH₂) | ~167.8 (s, 3C, C-N) |

| N-Alkyl this compound Derivatives | CDCl₃ | Varies depending on alkyl group | Varies depending on substitution |

| N-Aryl this compound Derivatives | CDCl₃ | Varies depending on aryl group | Varies depending on substitution |

| This compound-Formaldehyde Adducts | - | Varies | Peaks for methylol carbons, ether and methylene bridges |

Note: Chemical shifts are approximate and can vary based on substitution patterns, solvent, and concentration.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound derivatives. The characteristic vibrational frequencies provide a molecular fingerprint.

Table 2: Characteristic FTIR Absorption Bands for this compound and its Derivatives

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity | Description |

| N-H Stretching | 3500 - 3100 | Strong, Broad | Primary and secondary amines |

| C=N Stretching (triazine ring) | ~1650 - 1550 | Strong | Characteristic of the triazine ring |

| N-H Bending | ~1650 - 1580 | Medium | Amine scissoring vibration |

| C-N Stretching | ~1470 - 1430 | Strong | Stretching of C-N bonds in the ring and to substituents |

| Triazine Ring Bending | ~810 | Strong | Out-of-plane ring deformation, characteristic of the s-triazine ring |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The triazine ring in this compound derivatives exhibits characteristic absorption bands in the UV region.

Table 3: UV-Vis Absorption Data for this compound and its Derivatives

| Compound/Derivative Type | Solvent | λmax (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) |

| This compound | Water | ~206 | Not widely reported |

| This compound | D₂O | ~235 (shoulder) | ~1000 (at 10 mM)[1] |

| This compound-Lysine Derivative | D₂O | ~235 (shoulder) | ~1500 (at 10 mM)[1] |

| This compound-Uranine-Formaldehyde Complex | Water | ~214 | - |

Note: λmax and ε values are sensitive to the solvent and the specific substituents on the this compound core.

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for determining the molecular weight and confirming the elemental composition of this compound derivatives. Various ionization techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh 5-10 mg of the this compound derivative for ¹H NMR and 20-50 mg for ¹³C NMR.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; if necessary, gently warm the sample or use sonication.

-

Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if quantitative analysis or precise chemical shift referencing is required.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, number of scans).

-

Acquire the ¹³C NMR spectrum, which may require a larger number of scans due to the lower natural abundance of ¹³C.

-

-

Data Processing and Analysis:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Calibrate the chemical shift scale using the solvent peak or the internal standard.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular structure.

-

FTIR Spectroscopy Protocol (Attenuated Total Reflectance - ATR)

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid this compound derivative powder directly onto the ATR crystal.

-

-

Instrument Setup and Data Acquisition:

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing and Analysis:

-

The software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance spectrum.

-

Identify the characteristic absorption bands and compare them to known values for this compound and related functional groups to confirm the structure.

-

UV-Vis Spectroscopy Protocol

-

Sample Preparation:

-

Prepare a stock solution of the this compound derivative of a known concentration in a suitable UV-transparent solvent (e.g., water, ethanol, acetonitrile).

-

Prepare a series of dilutions from the stock solution to determine the molar absorptivity.

-

Use a matched pair of cuvettes (typically 1 cm path length), one for the sample and one for the solvent blank.

-

-

Instrument Setup and Data Acquisition:

-

Turn on the spectrophotometer and allow the lamps to warm up.

-

Set the desired wavelength range for scanning.

-

Fill the reference cuvette with the solvent and place it in the reference beam.

-

Fill the sample cuvette with the sample solution and place it in the sample beam.

-

Record the absorbance spectrum.

-

-

Data Processing and Analysis:

-

Identify the wavelength(s) of maximum absorbance (λmax).

-

Using the Beer-Lambert law (A = εbc), calculate the molar absorptivity (ε) from the absorbance (A) at λmax, the concentration (c), and the path length (b).

-

Visualizing Workflows and Pathways

Experimental Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized this compound derivative.

Caption: General workflow for the synthesis and spectroscopic characterization of this compound derivatives.

Signaling Pathways of this compound Derivatives in Drug Development

This compound derivatives have shown potential in modulating various signaling pathways, making them interesting candidates for drug development.

Some studies have indicated that this compound can exert neurotoxic effects by disrupting cholinergic signaling in the hippocampus, a brain region crucial for learning and memory.

References

A Technical Guide to Quantum Chemical Calculations of Melamine Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum chemical calculations in characterizing the molecular and electronic properties of melamine (C₃H₆N₆). This compound, a nitrogen-rich organic compound, and its derivatives are of significant interest due to their wide range of industrial applications, including in polymers and, controversially, as a food additive. Understanding its fundamental properties at a quantum level is crucial for predicting its reactivity, stability, and potential interactions in biological and chemical systems. This guide summarizes key computational findings and methodologies, presenting data in a structured format to facilitate research and development.

Molecular Structure and Geometry

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining the optimized geometry of the this compound molecule. The core of this compound is a planar s-triazine ring, consisting of alternating carbon and nitrogen atoms, with three amino groups attached to the carbon atoms.[1] These calculations provide precise bond lengths and angles that are in good agreement with experimental data.[2]

Table 1: Optimized Geometrical Parameters of this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G(d,p)) | Experimental Value |

| Bond Length (Å) | C-N (ring) | 1.325 - 1.339 | 1.338 |

| C-N (amino) | 1.355 | 1.338 | |

| N-H | 1.011 - 1.012 | 0.999 | |

| Bond Angle (°) | N-C-N (ring) | 125.7 | 125.2 |

| C-N-C (ring) | 114.3 | 115.3 | |

| H-N-H | 116.8 | 115.7 | |

| H-N-C | 116.9 - 117.0 | 117.5 |

Note: Calculated values are sourced from multiple computational studies and may vary slightly based on the level of theory and basis set used.[2][3][4]

Electronic Properties

The electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical for understanding its chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity.[2][5]

Table 2: Calculated Electronic Properties of this compound

| Property | Value (B3LYP/6-311++G(d,p)) | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | 1.5 eV | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 8.0 eV | Chemical reactivity, stability |

| Dipole Moment | 0.00 D | High symmetry |

Note: These values are representative and can differ based on the computational method.[2]

Vibrational Analysis: FT-IR and Raman Spectra

Theoretical vibrational analysis is a powerful tool for interpreting experimental FT-IR and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands.[2][3] Scaling factors are often applied to the calculated frequencies to better match experimental results.[6][7]

Table 3: Selected Vibrational Frequencies and Assignments for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹, Scaled) | Experimental Frequency (cm⁻¹) |

| N-H Stretching | 3470, 3360 | 3469, 3335 |

| C-N Stretching (ring) | 1550, 1435 | 1554, 1436 |

| NH₂ Scissoring | 1650 | 1653 |

| Triazine Ring Breathing | 985 | 988 |

| Ring Sextant Bending | 675 | 673 |

Note: Frequencies are based on DFT calculations with the B3LYP functional and 6-311++G(d,p) basis set.[2][4]

Natural Bond Orbital (NBO) Analysis

NBO analysis provides insights into the intramolecular and intermolecular bonding and interactions. It allows for the investigation of charge delocalization and hyperconjugative interactions, which contribute to the stability of the molecule.[2] For this compound, NBO analysis reveals significant delocalization of the nitrogen lone pairs into the antibonding orbitals of the triazine ring, which is a key factor in its aromatic character and stability.[8]

Thermodynamic Properties

Quantum chemical calculations can also predict the thermodynamic properties of this compound, such as its heat capacity, entropy, and zero-point vibrational energy. These properties are crucial for understanding the behavior of this compound under different temperature and pressure conditions.

Table 4: Calculated Thermodynamic Properties of this compound

| Property | Value |

| Zero-Point Vibrational Energy | 100.5 kcal/mol |

| Heat Capacity (Cv) | 25.8 cal/mol·K |

| Entropy (S) | 75.2 cal/mol·K |

Note: Values calculated at 298.15 K and 1 atm.[2]

Experimental and Computational Protocols

The data presented in this guide are primarily derived from Density Functional Theory (DFT) calculations. A typical computational workflow is outlined below.

General Computational Methodology

-

Molecule Building and Initial Optimization: The initial structure of this compound is built using molecular modeling software. A preliminary geometry optimization is often performed using a lower level of theory or a semi-empirical method.

-

Geometry Optimization: The final geometry optimization is carried out using a specific DFT functional (e.g., B3LYP, M06-2X) and a suitable basis set (e.g., 6-311++G(d,p)). This step aims to find the minimum energy conformation of the molecule.[2][3][9]

-

Frequency Calculation: Following a successful optimization, a frequency calculation is performed at the same level of theory to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies) and to obtain the vibrational frequencies and thermodynamic properties.[10]

-

Property Calculations: Further calculations can be performed on the optimized geometry to determine electronic properties (HOMO, LUMO, dipole moment), NBO analysis, and to simulate spectroscopic data like UV-Vis spectra.[2][11]

-

Software: Commonly used software packages for these calculations include Gaussian, GAMESS, and Spartan.[8][9]

Caption: General workflow for quantum chemical calculations of this compound properties.

Signaling Pathways and Logical Relationships

The relationship between theoretical calculations and experimental validation is crucial for advancing our understanding of molecular properties. The following diagram illustrates this synergistic relationship.

Caption: Interplay between theoretical calculations and experimental validation.

This guide serves as a foundational resource for professionals engaged in the study of this compound and related compounds. The methodologies and data presented herein can be leveraged for further research into the reactivity, toxicity, and potential pharmaceutical applications of triazine-based molecules.

References

- 1. This compound Molecular Structure: Key to Its Industrial Utility [jinjiangthis compound.com]

- 2. Molecular structure and vibrational spectroscopic investigation of this compound using DFT theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Optimization of this compound structure using density functional theory and vibrational spectra studies] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. irjweb.com [irjweb.com]

- 6. IR spectroscopy and theoretical vibrational calculation of the this compound molecule - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) DOI:10.1039/A701732D [pubs.rsc.org]

- 7. IR spectroscopy and theoretical vibrational calculation of the this compound molecule - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 8. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 9. researchgate.net [researchgate.net]

- 10. IR spectroscopy and theoretical vibrational calculation of the this compound molecule - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

Melamine Crystal Structure and Polymorphism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure and polymorphic behavior of melamine (1,3,5-triazine-2,4,6-triamine). It is designed to be a valuable resource for researchers, scientists, and professionals in drug development and materials science who are interested in the solid-state properties of this important industrial chemical. This document details the crystallographic parameters of known forms, outlines experimental protocols for their characterization, and presents visualizations to clarify key concepts and workflows.

Introduction to this compound's Solid-State Chemistry

This compound (C₃H₆N₆) is a nitrogen-rich organic compound widely used in the production of laminates, adhesives, and flame retardants. Its molecular structure, featuring a triazine ring with three amino groups, allows for extensive hydrogen bonding, which dictates its crystal packing and potential for polymorphism. Understanding the crystal structure and polymorphism of this compound is crucial for controlling its physical properties, such as solubility, stability, and dissolution rate, which are critical parameters in various applications, including pharmaceuticals where it may be studied as a co-former in cocrystals.

While this compound has been studied for decades, its polymorphism is not as extensively documented as that of many pharmaceutical compounds. This guide summarizes the current state of knowledge on this compound's crystal forms.

Known Polymorphs and Crystal Structures of this compound

Currently, the scientific literature predominantly describes one stable polymorphic form of this compound at ambient pressure and temperature, commonly referred to as Form I. In addition, a high-pressure polymorph has been identified.

This compound Form I (Ambient Pressure Polymorph)

The crystal structure of this compound was first determined by Hughes in 1941 and has since been refined. Form I crystallizes in the monoclinic space group P2₁/n. The crystal structure is characterized by a dense, three-dimensional network of hydrogen bonds. This compound molecules arrange into corrugated sheets, which are further interconnected by intra- and inter-plane N-H···N hydrogen bonds.[1]

Table 1: Crystallographic Data for this compound Form I

| Parameter | Value | Reference |

| Crystal System | Monoclinic | --INVALID-LINK-- |

| Space Group | P2₁/n | --INVALID-LINK-- |

| a (Å) | 10.537(2) | --INVALID-LINK-- |

| b (Å) | 7.477(1) | --INVALID-LINK-- |

| c (Å) | 7.275(1) | --INVALID-LINK-- |

| β (°) | 112.15(1) | --INVALID-LINK-- |

| V (ų) | 531.3 | Calculated from unit cell parameters |

| Z | 4 | --INVALID-LINK-- |

| Density (calculated) (g/cm³) | 1.573 | [this compound |

High-Pressure Polymorph

High-pressure studies on this compound have revealed a reversible phase transition from the ambient monoclinic form to a triclinic polymorph. This transition is observed at pressures above approximately 30 GPa.[1] The high-pressure phase is characterized by a more compact packing of the this compound molecules.

Table 2: Crystallographic Data for High-Pressure this compound Polymorph

| Parameter | Value (at 36.2(1) GPa) | Reference |

| Crystal System | Triclinic | --INVALID-LINK-- |

| Space Group | P1 or P1 | --INVALID-LINK-- |

| a (Å) | 6.08(1) | --INVALID-LINK-- |

| b (Å) | 7.267(2) | --INVALID-LINK-- |

| c (Å) | 7.82(1) | --INVALID-LINK-- |

| α (°) | Not reported | |

| β (°) | Not reported | |

| γ (°) | Not reported | |

| V (ų) | Not reported | |

| Z | Not reported |

Experimental Protocols for Polymorphism Studies

A systematic study of this compound polymorphism involves controlled crystallization experiments and a suite of analytical techniques to characterize the resulting solid forms.

Crystallization Methods

The formation of different polymorphs can be influenced by various factors such as solvent, temperature, pressure, and cooling rate.

This is a common method for obtaining high-purity crystalline material and can be adapted to screen for polymorphs.

Protocol for Recrystallization of this compound from Water:

-

Dissolution: In a pressure vessel, suspend crude this compound in deionized water (e.g., a 1:3 weight ratio of this compound to water).

-

Heating: Heat the suspension with stirring to 180 °C. Maintain this temperature for approximately 45 minutes to ensure complete dissolution.

-

Cooling: Allow the solution to cool slowly and undisturbed to room temperature. Crystal formation should be observed during cooling.

-

Isolation: Collect the crystals by filtration.

-

Drying: Dry the crystals under vacuum at an elevated temperature (e.g., 80 °C) to remove residual solvent.

Note: The solubility of this compound in water is low at room temperature but increases significantly at higher temperatures under pressure.[2]

High-pressure techniques can be employed to explore the phase diagram of this compound and potentially isolate novel polymorphs.

Protocol for High-Pressure Crystallization in a Diamond Anvil Cell (DAC):

-

Sample Loading: Place a single crystal of this compound Form I into the sample chamber of a diamond anvil cell.

-

Pressure Medium: Add a pressure-transmitting medium (e.g., helium or neon) to ensure hydrostatic conditions.

-

Pressurization: Gradually increase the pressure while monitoring the sample visually and with in-situ characterization techniques like Raman spectroscopy or X-ray diffraction.

-

Data Collection: Collect data at various pressure points to identify phase transitions.

Characterization Techniques

A combination of analytical methods is essential for the unambiguous identification and characterization of polymorphic forms.

XRD is the definitive technique for determining the crystal structure of a solid.

Single-Crystal X-ray Diffraction (SCXRD) Protocol:

-

Crystal Selection: Mount a suitable single crystal (typically < 0.5 mm in all dimensions) on a goniometer head.

-

Data Collection: Use a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation). Collect a full sphere of diffraction data by rotating the crystal.

-

Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods, and refine the atomic positions and displacement parameters.

Powder X-ray Diffraction (PXRD) Protocol:

-

Sample Preparation: Gently grind the crystalline sample to a fine powder to ensure random orientation of the crystallites. Pack the powder into a sample holder.

-

Data Collection: Use a powder diffractometer to scan a range of 2θ angles (e.g., 5° to 50°).

-

Data Analysis: Compare the resulting diffractogram with reference patterns of known polymorphs. Differences in peak positions and relative intensities indicate different crystal structures.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on the thermal properties and stability of different polymorphs.

DSC Protocol:

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into an aluminum pan and seal it.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

-

Data Analysis: Analyze the resulting thermogram for endothermic events (melting, desolvation) and exothermic events (crystallization, decomposition). Different polymorphs will exhibit different melting points and enthalpies of fusion.

TGA Protocol:

-

Sample Preparation: Place a small amount of the sample (typically 5-10 mg) in a tared TGA pan.

-

Heating Program: Heat the sample at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

-

Data Analysis: Monitor the weight loss as a function of temperature. This can indicate the presence of solvates and the decomposition temperature of the material.

Fourier-Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the local molecular environment and can be used to differentiate between polymorphs.

FTIR Spectroscopy Protocol:

-

Sample Preparation: Prepare the sample using an appropriate method, such as a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Data Collection: Record the infrared spectrum over a typical range of 4000-400 cm⁻¹.

-

Data Analysis: Compare the spectra of different samples. Polymorphs may show differences in peak positions, splitting of bands, and relative intensities, particularly in the fingerprint region (below 1500 cm⁻¹).

Raman Spectroscopy Protocol:

-

Sample Preparation: Place a small amount of the crystalline powder on a microscope slide.

-

Data Collection: Use a Raman spectrometer with a specific laser excitation wavelength (e.g., 785 nm). Collect the scattered light over a desired spectral range.

-

Data Analysis: Compare the Raman spectra of different forms. Variations in the vibrational modes, especially those related to lattice vibrations and intermolecular interactions, can distinguish between polymorphs.

Visualizations

The following diagrams illustrate key relationships and workflows in the study of this compound polymorphism.

Conclusion

The solid-state chemistry of this compound is dominated by a single, stable crystalline form (Form I) at ambient conditions, which is characterized by an extensive network of hydrogen bonds. A second, high-pressure polymorph has been identified, demonstrating that the crystal packing of this compound can be altered under extreme conditions. The potential for other metastable polymorphs accessible through different crystallization conditions remains an area for further investigation. The experimental protocols and characterization techniques detailed in this guide provide a solid framework for researchers to explore the polymorphic landscape of this compound and related compounds. A thorough understanding of this compound's solid-state properties is essential for optimizing its use in various industrial and scientific applications.

References

Thermodynamic Properties of Melamine and its Analogues: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core thermodynamic properties of melamine and its structural analogues: ammeline, ammelide, and cyanuric acid. Understanding these properties is crucial for applications ranging from materials science to drug development and toxicology. This document summarizes key quantitative data, details experimental methodologies for their determination, and visualizes relevant chemical and biological pathways.

Core Thermodynamic Data

The thermodynamic stability and reactivity of this compound and its analogues are dictated by their fundamental thermodynamic parameters. These values are essential for predicting reaction spontaneity, equilibrium positions, and thermal stability. The following tables summarize the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and calculated standard molar Gibbs free energy of formation (ΔfG°) for this compound and its key analogues at 298.15 K.

| Compound | Chemical Formula | Molar Mass ( g/mol ) | ΔfH° (kJ/mol) | S° (J/mol·K) | ΔfG° (kJ/mol) |

| This compound | C₃H₆N₆ | 126.12 | -66.3[1] | 149.08[1] | -18.96 |

| Ammeline | C₃H₅N₅O | 127.11 | -249.4 | Not Available | Not Calculated |

| Ammelide | C₃H₄N₄O₂ | 128.09 | -433.5[2] | Not Available | Not Calculated |

| Cyanuric Acid | C₃H₃N₃O₃ | 129.07 | -703.5 ± 1.5[3] | 142.20[4] | -579.54 |

Note on Gibbs Free Energy Calculation: The standard Gibbs free energy of formation (ΔfG°) was calculated using the equation: ΔfG° = ΔfH° - TΔS°, where T = 298.15 K. The standard entropies of formation for the constituent elements in their standard states were also factored in. Due to the lack of publicly available standard entropy data for ammeline and ammelide, their Gibbs free energy of formation could not be calculated.

Experimental Protocols for Thermodynamic Property Determination

The accurate determination of the thermodynamic properties of this compound and its analogues relies on precise experimental techniques. Below are detailed methodologies for three key experimental procedures.

Bomb Calorimetry for Enthalpy of Combustion

Objective: To determine the standard enthalpy of combustion (ΔcH°) of a solid organic compound, from which the standard enthalpy of formation (ΔfH°) can be calculated.

Methodology:

-

Sample Preparation: A pellet of the sample (approximately 1 gram) of known mass is prepared using a pellet press.[1][2]

-

Bomb Assembly: The pellet is placed in a sample cup within the bomb calorimeter. A fuse wire of known length and material (e.g., nickel-chromium) is connected to the electrodes, with the wire in contact with the sample pellet.[1][5]

-

Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with pure oxygen to a pressure of approximately 30 atm.[2][5][6]

-

Calorimeter Setup: The sealed bomb is placed in a calorimeter bucket containing a precise volume of water (e.g., 2.000 L). The bucket is then placed within an insulating jacket to create a near-adiabatic environment.[2]

-

Temperature Measurement: A high-precision thermometer is submerged in the water to monitor the temperature. The water is stirred to ensure uniform temperature distribution.

-

Ignition: The sample is ignited by passing an electric current through the fuse wire.

-

Data Acquisition: The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Analysis: The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid. The heat released by the combustion of the sample is then calculated from the observed temperature change. Corrections are made for the heat of combustion of the fuse wire.[5]

-

Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the standard enthalpy of combustion using Hess's Law.

Adiabatic Calorimetry for Heat Capacity

Objective: To measure the heat capacity (Cp) of a substance as a function of temperature.

Methodology:

-

Sample Preparation: A known mass of the powdered sample is placed in a sample container within the adiabatic calorimeter.

-

Calorimeter Setup: The sample container is placed within a series of concentric adiabatic shields. The temperatures of these shields are controlled to match the temperature of the sample container, minimizing heat exchange with the surroundings.[7][8]

-

Heating: A known amount of electrical energy (heat) is supplied to the sample through a heater, causing a small increase in its temperature.

-

Temperature Measurement: The temperature of the sample is precisely measured using a calibrated thermometer (e.g., a platinum resistance thermometer) before and after the energy input.

-

Data Acquisition: The process of heating and measuring the temperature change is repeated incrementally over the desired temperature range.

-